

# 3,4-Difluoroanisole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **3,4-Difluoroanisole**

Cat. No.: **B048514**

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CAS Number: 115144-40-6

This technical guide provides an in-depth overview of **3,4-Difluoroanisole**, a key fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Core Chemical and Physical Properties

**3,4-Difluoroanisole** is a colorless to nearly colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	115144-40-6	
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> O	
Molecular Weight	144.12 g/mol	
Appearance	Colorless to almost colorless clear liquid	
Density	1.24 g/mL	
Refractive Index (n <sub>20D</sub> )	1.47	
Boiling Point	120 °C (at reduced pressure)	
Purity	≥ 97% (GC)	

## Spectroscopic Data

While detailed spectral data is often proprietary, the following provides a general overview of the expected spectroscopic characteristics of **3,4-Difluoroanisole**.

Spectroscopy	Description
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons and the aromatic protons, with coupling patterns influenced by the fluorine substituents.
<sup>13</sup> C NMR	The carbon NMR spectrum will display distinct signals for the methoxy carbon and the aromatic carbons, with the carbon signals being split by the attached fluorine atoms (C-F coupling).
Infrared (IR)	The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and methyl groups, and strong absorptions corresponding to the C-F bonds.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,4-Difluoroanisole, along with fragmentation patterns typical of an anisole derivative.

## Safety and Handling

**3,4-Difluoroanisole** is classified as a hazardous substance and requires careful handling in a laboratory setting.

### GHS Hazard Statements:

- H226: Flammable liquid and vapor.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.

## Experimental Protocols

### Synthesis of 3,4-Difluoroanisole

A common method for the synthesis of **3,4-Difluoroanisole** is through the Williamson ether synthesis, reacting 3,4-difluorophenol with a methylating agent.

#### Materials:

- 3,4-Difluorophenol
- Methyl iodide
- Potassium carbonate
- Acetonitrile
- Dichloromethane
- Water

#### Procedure:

- Dissolve 50g of 3,4-difluorophenol in 500ml of acetonitrile in a suitable reaction vessel.
- Add 69g of potassium carbonate to the solution.
- Slowly add 32ml of methyl iodide to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.

- Monitor the reaction for completion using thin-layer chromatography (TLC).
- Once the reaction is complete, pour the reaction mixture into 500ml of water and stir thoroughly.
- Separate the organic phase.
- Wash the aqueous phase with 100ml of dichloromethane.
- Combine the organic phases and wash with 300ml of water.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the solvent via distillation.
- Purify the crude product by vacuum distillation to yield **3,4-Difluoroanisole** as a colorless, transparent liquid.

## Applications in Synthesis

**3,4-Difluoroanisole** is a valuable building block in organic synthesis, particularly for the introduction of the 3,4-difluorophenyl moiety into target molecules. One notable application is in the preparation of substituted benzaldehydes, which are precursors to various pharmaceuticals.

## Preparation of 2,3-Difluoro-6-methoxybenzaldehyde

Materials:

- **3,4-Difluoroanisole**
- Anhydrous magnesium chloride
- n-Butyl lithium
- Dimethylformamide (DMF)
- Tetrahydrofuran (THF), freshly distilled

- Citric acid
- Ethyl acetate

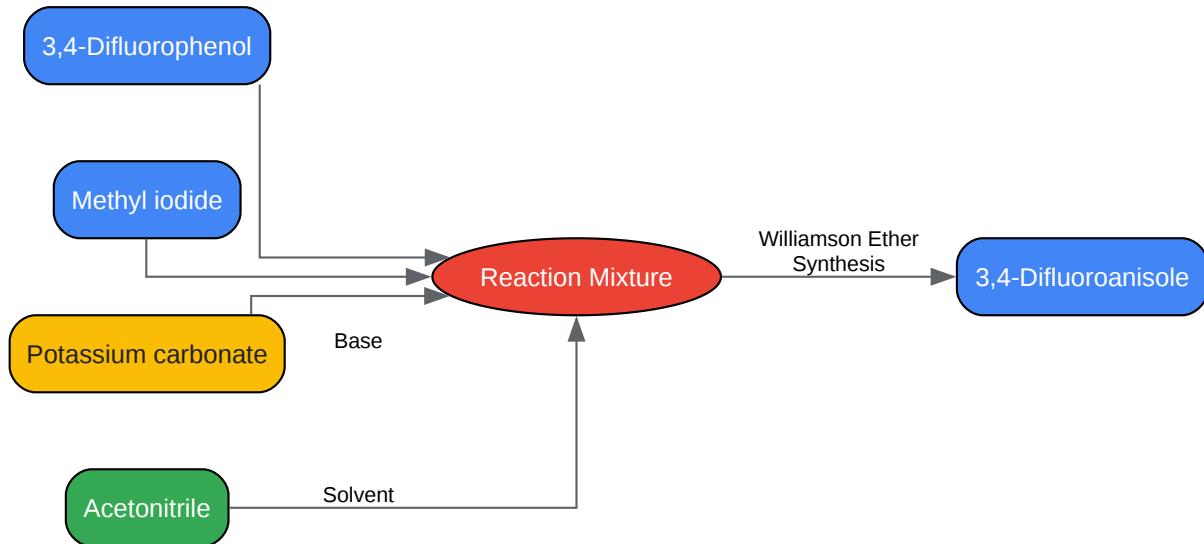
Procedure:

- To a solution of **3,4-Difluoroanisole** in freshly distilled tetrahydrofuran, add anhydrous magnesium chloride and stir the mixture overnight at room temperature.
- Cool the reaction mixture to -65°C.
- Slowly add n-butyl lithium to the cooled mixture and allow the reaction to proceed for 1 hour at -65°C.
- Add dimethylformamide at -65°C and maintain this temperature for 1 hour.
- Gradually warm the reaction to 0°C and stir for an additional hour.
- Monitor the reaction for completion using TLC.
- Quench the reaction by slowly adding a solution of citric acid at 0°C.
- Transfer the mixture to a separatory funnel and collect the organic phase.
- Extract the aqueous phase twice with ethyl acetate.
- Combine the organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzaldehyde.

## Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly implicating **3,4-Difluoroanisole** in specific biological signaling pathways. Its primary role in the scientific literature is that of a synthetic intermediate used to construct more complex, biologically active molecules. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability and binding affinity, but **3,4-Difluoroanisole** itself is not typically the final active pharmaceutical ingredient.

## Visualizations



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Caption: Synthesis of **3,4-Difluoroanisole**.



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Caption: Synthetic utility of **3,4-Difluoroanisole**.

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